Cas no 16597-38-9 (2H-1,3-Diazepin-2-one,hexahydro-1,3-dimethyl-)

2H-1,3-Diazepin-2-one,hexahydro-1,3-dimethyl- structure
16597-38-9 structure
Product Name:2H-1,3-Diazepin-2-one,hexahydro-1,3-dimethyl-
CAS No:16597-38-9
MF:C7H14N2O
MW:142.198861598969
CID:142409
PubChem ID:27949
Update Time:2025-04-19

2H-1,3-Diazepin-2-one,hexahydro-1,3-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 2H-1,3-Diazepin-2-one,hexahydro-1,3-dimethyl-
    • 1,3-dimethyl-1,3-diazepan-2-one
    • 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-2(3H)-one
    • Hexahydro-1,3-dimethyl-1H-1,3-diazepin-2-one
    • N,N'-Dimethyltetramethyleneurea
    • 16597-38-9
    • Hexahydro-1,3-dimethyl-1,3-diazepin-2-one
    • BRN 0636605
    • 2H-1,3-Diazepin-2-one, hexahydro-1,3-dimethyl-
    • DTXSID40168057
    • CHEMBL268227
    • SCHEMBL8272670
    • 1,3-DIAZEPIN-2-ONE, HEXAHYDRO-1,3-DIMETHYL-
    • Inchi: 1S/C7H14N2O/c1-8-5-3-4-6-9(2)7(8)10/h3-6H2,1-2H3
    • InChI Key: BSVHATKBZZYYIC-UHFFFAOYSA-N
    • SMILES: O=C1N(C)CCCCN1C

Computed Properties

  • Exact Mass: 142.11072
  • Monoisotopic Mass: 142.110613
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.6
  • XLogP3: 0.2

Experimental Properties

  • Density: 0.995
  • Boiling Point: 232.3°C at 760 mmHg
  • Flash Point: 93.7°C
  • Refractive Index: 1.468
  • PSA: 23.55
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